molecular formula C17H16N2O6 B2858713 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide CAS No. 1172253-87-0

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide

Cat. No. B2858713
CAS RN: 1172253-87-0
M. Wt: 344.323
InChI Key: GUHPTIORGKAWGH-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . The benzo[d][1,3]dioxole structural motif is an integral part of many natural products, such as sesamol and piperine . It is present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . These compounds were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The compounds were crystallized in acetone, EtOAc, and EtOH .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using quantum chemical studies . The heterocyclic ring is almost planar, and the dihedral angle between the benzene rings is 28.18° . The N-C-C-C torsion angle for the central chain is 62.4° .

Scientific Research Applications

Platinum-Catalyzed Hydroamination

Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide derivatives, showcases a method to synthesize N-ethylbenzamide with high yield. This process illustrates the compound's relevance in creating new chemical bonds and structures, highlighting its potential in synthetic organic chemistry and material science applications (Wang & Widenhoefer, 2004).

Synthetic Utilization of Polynitroaromatic Compounds

The preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid, through nucleophilic displacement of nitro groups in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, indicates the compound's utility in creating complex molecular architectures. This process is pivotal in the synthesis of pharmaceuticals and organic materials, demonstrating the compound's versatility in synthetic chemistry (Samet et al., 2005).

Novel Aromatic Polyimides Synthesis

The synthesis of new diamines, including 4,4-(aminophenyloxy)phenyl-4-aminobenzamide, and their polymerization with various dianhydrides, highlights the application of benzamide derivatives in creating high-performance polymers. These polymers exhibit excellent thermal stability and solubility, making them suitable for advanced material applications such as electronics, aerospace, and coatings (Butt et al., 2005).

Molecular Electronic Devices

The use of a molecule containing a nitroamine redox center in the active layer of an electronic device, demonstrating negative differential resistance and high on-off peak-to-valley ratios, suggests the potential of benzamide derivatives in molecular electronics. This application opens new avenues for the development of nanoscale electronic components and devices, contributing to the advancement of molecular computing and information storage technologies (Chen et al., 1999).

Future Directions

The future directions for this compound could involve further exploration of its potential applications. For instance, compounds with similar structures have shown promising results in the detection of carcinogenic lead , and have potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function and activity of these biomolecules, potentially affecting various biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-11-13(3-2-4-14(11)19(21)22)17(20)18-7-8-23-12-5-6-15-16(9-12)25-10-24-15/h2-6,9H,7-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHPTIORGKAWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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